1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a piperazine ring
Preparation Methods
The synthesis of 1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one typically involves the reaction of trifluoroacetone with 4-methylpiperazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes in the body.
Materials Science: Due to its unique fluorinated structure, the compound is explored for use in the development of advanced materials with specific properties, such as increased thermal stability or hydrophobicity.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in various biological effects .
Comparison with Similar Compounds
1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one can be compared with similar compounds, such as:
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: This compound has a similar trifluoromethyl group but differs in the presence of a hydroxy and phenyl group instead of the piperazine ring.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: This compound contains an ethoxy group instead of the piperazine ring, leading to different chemical and physical properties.
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O/c1-13-4-6-14(7-5-13)3-2-8(15)9(10,11)12/h2-3H,4-7H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVPPIFYFLQVQL-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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